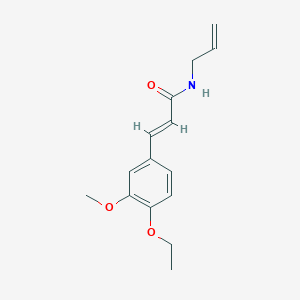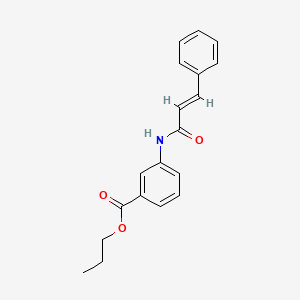![molecular formula C18H18ClNO4 B3752772 propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B3752772.png)
propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate
Overview
Description
Propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a propyl ester group, a chlorophenoxyacetyl moiety, and an aminobenzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 2-chlorophenoxyacetic acid: This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of 3-aminobenzoic acid: The 2-chlorophenoxyacetic acid is then reacted with 3-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the intermediate 3-{[(2-chlorophenoxy)acetyl]amino}benzoic acid.
Esterification: Finally, the intermediate is esterified with propanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Hydrolysis: 3-{[(2-chlorophenoxy)acetyl]amino}benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anti-metastatic agent in cancer research, particularly in inhibiting the secretion of secretory leukocyte protease inhibitor (SLPI) in triple-negative breast cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and materials with specific properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and interactions, particularly those involving protease inhibitors.
Mechanism of Action
The mechanism by which propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the secretion of SLPI, which is involved in the metastasis of certain cancers. The compound interacts with the retinoblastoma tumor suppressor protein (Rb), releasing FoxM1 from the Rb-FoxM1 complex, thereby affecting the expression of genes involved in cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with a methyl ester group instead of a propyl ester.
Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with an ethyl ester group.
Uniqueness
Propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group may provide different pharmacokinetic properties compared to its methyl and ethyl counterparts, potentially making it more effective in certain applications.
Properties
IUPAC Name |
propyl 3-[[2-(2-chlorophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-10-23-18(22)13-6-5-7-14(11-13)20-17(21)12-24-16-9-4-3-8-15(16)19/h3-9,11H,2,10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUJISUELMSBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3752689.png)


![propyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3752712.png)

![propyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B3752732.png)


![propyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B3752745.png)
![PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3752752.png)
![propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate](/img/structure/B3752777.png)
![Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate](/img/structure/B3752782.png)
![PROPYL 3-[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3752785.png)
![Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate](/img/structure/B3752789.png)
